molecular formula C9H12ClNO2 B3262787 1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1) CAS No. 361382-03-8

1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)

Cat. No.: B3262787
CAS No.: 361382-03-8
M. Wt: 201.65 g/mol
InChI Key: SGLUQFQDRUXJKX-UHFFFAOYSA-N
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Description

“1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)”, also known as “2-Amino-1-(3-hydroxyphenyl)-1-propanone Hydrochloride”, is a chemical compound derived from Metaraminol Bitartrate . It is used as a vasopressor, comparable to ephedrine, in the maintenance of arterial pressure during spinal anesthesia and in the treatment of hypotension while under the effect of anesthesia .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-(3-hydroxyphenyl)-1-propanone” is C9H11NO2 . The average mass is 165.189 Da and the monoisotopic mass is 165.078979 Da .

Scientific Research Applications

Anticancer Potential

  • FTY720 in Cancer Therapy : FTY720, a compound structurally distinct but relevant due to its pharmacological profile, demonstrates anticancer efficacy in preclinical models through mechanisms that may be relevant for similar compounds. Its actions involve both receptor-dependent and independent pathways, indicating potential for broad-spectrum anticancer activity (Zhang et al., 2013).

Antimicrobial Activity

  • Eugenol and Essential Oils : Studies on eugenol, a hydroxyphenyl propene, show significant antimicrobial activity against a range of microorganisms, suggesting that compounds with hydroxyphenyl structures might share similar properties. This could be relevant for designing antimicrobial agents (Marchese et al., 2017).

Environmental and Health Impacts

  • Bisphenol A (BPA) Exposure and Health Risks : The widespread industrial use of BPA, a compound with hydroxyphenyl groups, raises concerns about its potential endocrine-disrupting effects on human health, especially in occupational settings. This highlights the importance of understanding the health impacts of structurally related compounds (Ribeiro et al., 2017).

Bioactive Compound Synthesis

  • Levulinic Acid in Drug Synthesis : Levulinic acid, utilized for its carbonyl and carboxyl functional groups, shows versatility in drug synthesis, indicating the value of multifunctional compounds in pharmaceutical development. This insight can be applied to exploring the synthetic utility of related compounds (Zhang et al., 2021).

Flavor Chemistry

  • Branched Chain Aldehydes in Foods : The production and breakdown of branched aldehydes, derived from amino acids, significantly influence food flavor. This suggests that the understanding of such compounds can enhance food science and technology applications, potentially relevant for compounds with similar pathways (Smit et al., 2009).

Properties

IUPAC Name

2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLUQFQDRUXJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361382-03-8
Record name 2-amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Reactant of Route 2
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Reactant of Route 4
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Reactant of Route 5
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Reactant of Route 6
1-Propanone, 2-amino-1-(3-hydroxyphenyl)-, hydrochloride (1:1)

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